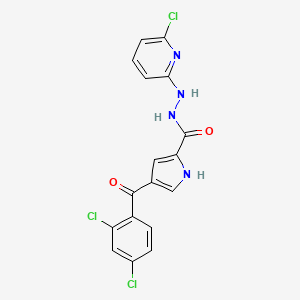

N'-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide

Description

N'-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide is a heterocyclic carbohydrazide derivative characterized by a pyrrole core substituted with a 2,4-dichlorobenzoyl group at the 4-position and a carbohydrazide moiety linked to a 6-chloropyridinyl group.

Properties

IUPAC Name |

N'-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N4O2/c18-10-4-5-11(12(19)7-10)16(25)9-6-13(21-8-9)17(26)24-23-15-3-1-2-14(20)22-15/h1-8,21H,(H,22,23)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYRMMXBJTYBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the chloropyridinyl group: This step might involve a nucleophilic substitution reaction where a chloropyridine derivative reacts with the pyrrole compound.

Attachment of the dichlorobenzoyl group: This can be done through an acylation reaction, where the pyrrole compound reacts with a dichlorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:

Use of catalysts: Catalysts such as Lewis acids can be used to enhance reaction rates.

Controlled temperature and pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrole oxides, while reduction could produce pyrrole hydrides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. These might include:

Enzymes: The compound could inhibit or activate certain enzymes.

Receptors: It might bind to specific receptors, altering their activity.

Pathways: The compound could modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N'-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide and related compounds:

Structural and Functional Insights

- Chlorinated Aromatic Moieties : The 2,4-dichlorobenzoyl group is a common feature in agrochemicals (e.g., pyrazoxyfen ) and medicinal compounds (e.g., the iron(III) complex ). This group enhances lipophilicity and binding to hydrophobic enzyme pockets.

- Carbohydrazide vs. Sulfonohydrazide: Replacing the sulfonohydrazide group (as in ) with a carbohydrazide alters hydrogen-bonding capacity and may influence bioavailability. Carbohydrazides are less polar but offer greater conformational flexibility.

- Metal Coordination : The iron(III) complex in demonstrates that 2,4-dichlorobenzoyl derivatives can act as ligands for metal ions, enhancing anticancer activity via redox-active metal centers.

Research Findings and Limitations

- Gaps in Data : Direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Conclusions are extrapolated from structural analogs.

- Key Opportunities :

- Synthetic Challenges : Achieving regioselective substitution on the pyrrole ring may require protective group strategies .

Biological Activity

N'-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrrole ring, chlorinated aromatic groups, and a hydrazide functional group. Its molecular formula is , and it features significant hydrophobic characteristics due to the chlorinated benzoyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.63 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

The compound appears to exert its effects through the induction of apoptosis and inhibition of cell cycle progression. It has been suggested that it targets specific signaling pathways involved in cancer cell survival, such as the PI3K/Akt pathway.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity profile.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial properties revealed:

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

These results suggest that this compound can potentially serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also shown promise in modulating inflammatory responses. In vitro studies indicate that it reduces the production of pro-inflammatory cytokines in macrophage cell lines, which could be beneficial in treating inflammatory diseases.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for further development. Preliminary toxicity studies suggest moderate toxicity levels at higher concentrations; however, detailed studies are needed to establish safe dosing parameters.

Table 2: Toxicological Data Summary

| Parameter | Value |

|---|---|

| Acute Toxicity | Moderate |

| LD50 | Not established |

| Cytotoxicity (IC50) | Varies by cell line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.